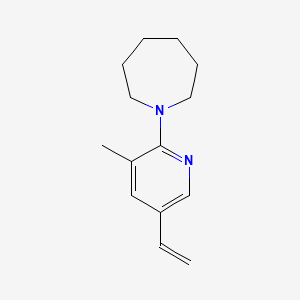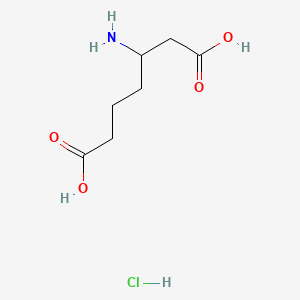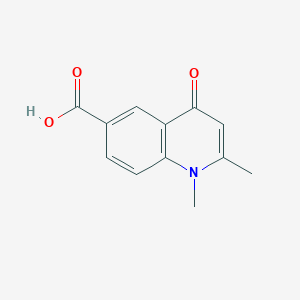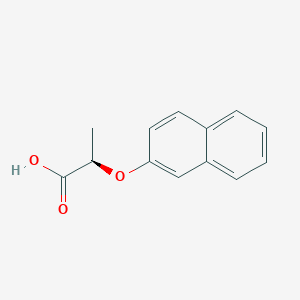![molecular formula C14H10O2 B11892011 2H-Benzo[H]chromene-3-carbaldehyde CAS No. 61699-02-3](/img/structure/B11892011.png)
2H-Benzo[H]chromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzo[H]chromene-3-carbaldehyde is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of an aldehyde group at the third position of the chromene ring. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of 2H-Benzo[H]chromene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of salicylaldehydes with acrylonitrile, mediated by 4-dimethylaminopyridine (DMAP), to yield 3-cyano-2H-chromenes . Another approach involves the Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization to obtain the final product . Industrial production methods often utilize these synthetic routes under optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2H-Benzo[H]chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Cycloaddition: The chromene ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex structures .
Scientific Research Applications
2H-Benzo[H]chromene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2H-Benzo[H]chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, it can act as a fluorescent probe for detecting metal ions like copper and mercury through mechanisms involving intermolecular charge transfer and photo-induced electron transfer . Additionally, its biological activities are attributed to its ability to interact with cellular targets, such as enzymes and receptors, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
2H-Benzo[H]chromene-3-carbaldehyde can be compared with other similar compounds, such as:
2H-Chromene: Lacks the aldehyde group and exhibits different chemical reactivity and biological activities.
4H-Chromene: Has a different arrangement of the pyran ring and shows distinct pharmacological properties.
Benzo[c]chromene: Another benzo-fused chromene with unique structural and functional characteristics.
Benzo[f]chromene: Similar to benzo[h]chromene but with the fusion occurring at different positions on the benzene ring.
The uniqueness of this compound lies in its specific structural features and the presence of the aldehyde group, which imparts distinct chemical reactivity and biological activities.
Properties
CAS No. |
61699-02-3 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2H-benzo[h]chromene-3-carbaldehyde |
InChI |
InChI=1S/C14H10O2/c15-8-10-7-12-6-5-11-3-1-2-4-13(11)14(12)16-9-10/h1-8H,9H2 |
InChI Key |
SQLUEMCLILPGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C3=CC=CC=C3C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11891929.png)











![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)
